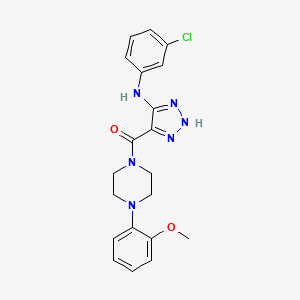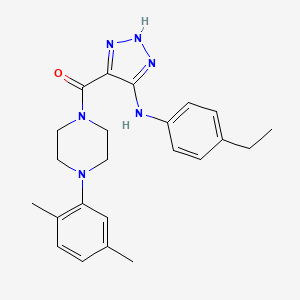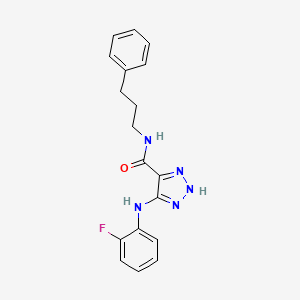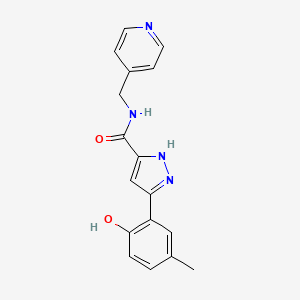![molecular formula C18H17N3O2S B14102596 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14102596.png)
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a pyrrolidine ring, a thieno[2,3-d]pyrimidinone core, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thieno[2,3-d]pyrimidine derivative with a pyrrolidine-containing intermediate under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium phosphate monohydrate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., DMF, toluene), catalysts (e.g., potassium phosphate monohydrate), and specific oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl derivatives: These compounds share structural similarities and are used in similar applications.
Pyrrolidine-containing compounds: These include various derivatives with different substituents on the pyrrolidine ring, which may exhibit different biological activities.
Uniqueness
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of a thieno[2,3-d]pyrimidinone core with a pyrrolidine ring and a phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N3O2S/c22-15(21-8-4-5-9-21)10-14-19-17(23)16-13(11-24-18(16)20-14)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H,19,20,23) |
InChI 键 |
ULWRCIXIAYKJLE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(3-methoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14102538.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B14102543.png)
![1-(3,4-Diethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102547.png)

![4-(1-{[(2,3-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102553.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102570.png)

![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14102586.png)
![2-(4-fluorophenyl)-5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14102600.png)
![1-(4-Butoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102601.png)
